4-bromo-1H-indazole-6-carbaldehyde
Overview
Description
4-Bromo-1H-indazole-6-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring
Mechanism of Action
Target of Action
Indazole derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that indazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
It has been suggested that indazole derivatives can inhibit the ras/raf/mek/erk and pi3k/akt/pten/mtor pathways .
Result of Action
Indazole derivatives have been reported to exhibit anti-inflammatory and analgesic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1H-indazole-6-carbaldehyde typically involves the cyclization of 2-bromo-6-fluorobenzaldehyde with hydrazine hydrate. The reaction is carried out in dimethyl sulfoxide (DMSO) at elevated temperatures (around 80°C) overnight . The resulting product is then extracted using ethyl acetate and purified.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: 4-Bromo-1H-indazole-6-carboxylic acid.
Reduction: 4-Bromo-1H-indazole-6-methanol.
Substitution: Various substituted indazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1H-indazole-6-carbaldehyde has several applications in scientific research:
Comparison with Similar Compounds
4-Bromo-1H-indazole-6-carbaldehyde can be compared with other similar compounds, such as:
6-Bromo-1H-indazole-4-carboxaldehyde: Similar structure but with the bromine and aldehyde groups at different positions.
4-Bromo-1-methyl-1H-indazole-5-carboxaldehyde: Contains a methyl group in addition to the bromine and aldehyde groups.
3-Chloro-1H-indazole-5-carboxaldehyde: Similar structure but with a chlorine atom instead of bromine.
These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities, highlighting the uniqueness of this compound in certain contexts.
Properties
IUPAC Name |
4-bromo-1H-indazole-6-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCOHIBTEKOLEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NN=C2)Br)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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